molecular formula C10H11FO3 B8093320 (3-Fluoro-4-methoxyphenyl) propanoate

(3-Fluoro-4-methoxyphenyl) propanoate

Cat. No.: B8093320
M. Wt: 198.19 g/mol
InChI Key: OTMYNNAQAKZNEU-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl) propanoate is an ester derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position, linked to a propanoate moiety. This compound is structurally characterized by its aromatic and ester functionalities, which influence its physicochemical and biological properties. Applications may include roles as intermediates in pharmaceuticals, agrochemicals, or materials science, given the prevalence of fluorinated and methoxy-substituted compounds in these fields .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-10(12)14-7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYNNAQAKZNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents Functional Groups Key Structural Features
(3-Fluoro-4-methoxyphenyl) propanoate 3-F, 4-OCH₃ Ester, aromatic ring Fluorine (electron-withdrawing), methoxy (electron-donating)
Ethyl propanoate () Ethyl ester Ester Simple alkyl ester, no aromatic groups
3-(4-Methoxyphenyl)propanoic acid () 4-OCH₃ Carboxylic acid, aromatic ring Acidic proton, polar functional group
2-(4-Aminopiperidin-1-yl)-7-(3-fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one () 3-F, 4-OCH₃, heterocyclic core Amine, pyrimidinone Complex pharmaceutical scaffold

Key Observations:

  • Electronic Effects: The 3-fluoro-4-methoxy substitution in the target compound enhances lipophilicity and may stabilize resonance structures, unlike non-fluorinated analogs (e.g., 3-(4-methoxyphenyl)propanoic acid) .
  • Reactivity: As an ester, this compound is less acidic (higher pKa) than its carboxylic acid counterpart (3-(4-methoxyphenyl)propanoic acid), making it more suitable for lipophilic formulations .

Physicochemical and Analytical Properties

highlights that esters like ethyl propanoate and ethyl hexanoate exhibit distinct retention and migration times in chromatographic analyses due to differences in polarity and molecular weight. For this compound:

  • Retention Behavior: The fluorine atom increases molecular polarity compared to non-fluorinated esters (e.g., ethyl propanoate), likely leading to longer retention times in reverse-phase chromatography .
  • Ionization and Dimer Formation: Similar to ethyl propanoate derivatives, the compound may form protonated dimers in ionization processes, though fluorine’s electronegativity could reduce dimer stability compared to non-fluorinated analogs .

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